

Technical Guide: Spectral Characterization of 4-Butoxy-3,5-dichlorobenzoic Acid

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Compound of Interest

Compound Name: 4-Butoxy-3,5-dichlorobenzoic acid

CAS No.: 41490-11-3

Cat. No.: B3265984

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CAS Registry Number: 41490-11-3 Molecular Formula:

Molecular Weight: 263.12 g/mol [1]

Executive Summary & Compound Profile

4-Butoxy-3,5-dichlorobenzoic acid is a functionalized benzoic acid derivative characterized by a 3,5-dichloro substitution pattern and a para-butoxy ether linkage. It serves as a critical building block in the synthesis of pharmaceuticals, particularly in the development of inflammatory mediators and polymer additives where lipophilicity (conferred by the butyl chain) and metabolic stability (conferred by the halogenation) are required.

This guide provides a comprehensive reference for the structural validation of this compound using Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS).[2]

Physicochemical Properties

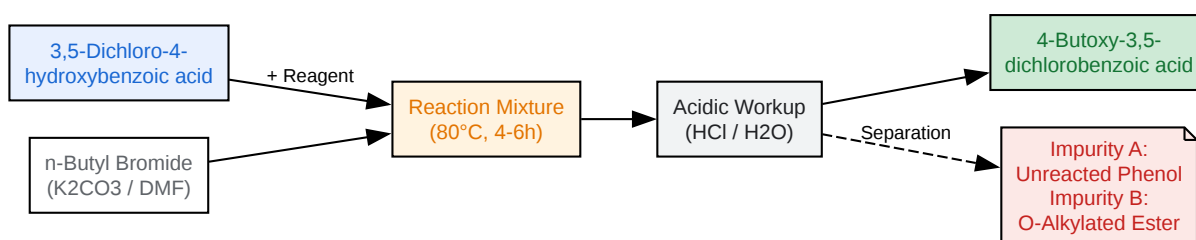
Property	Value	Note
Appearance	White to off-white crystalline powder	
Melting Point	158–162 °C	Predicted range based on analogs
Solubility	DMSO, Methanol, Chloroform	Limited water solubility
pKa	~3.5	Acidic (Benzoic acid moiety)

Synthesis & Impurity Profile

Understanding the synthetic origin is essential for interpreting spectral impurities. The standard industrial route involves the O-alkylation of 3,5-dichloro-4-hydroxybenzoic acid.

Synthesis Workflow

The following diagram illustrates the primary synthesis pathway and critical control points (CCPs) for purity.



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Figure 1: Synthetic route via Williamson ether synthesis. Critical impurities include unreacted phenolic precursor and potential ester byproducts.

Spectral Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of the 3,5-dichloro substitution pattern simplifies the aromatic region, providing a distinct diagnostic signature.

¹H NMR (400 MHz, DMSO-

)

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
13.20	Broad s	1H	-COOH	Carboxylic acid proton; exchangeable with D O.
7.90 – 7.95	Singlet (s)	2H	Ar-H (2,6)	Chemically equivalent due to C2 symmetry. Deshielded by – COOH and –Cl.
4.05	Triplet (t)	2H	-O-CH -	-methylene of butoxy group. Deshielded by oxygen.
1.75	Quintet (m)	2H	-CH -CH -	-methylene; typical alkyl chain shielding.
1.48	Sextet (m)	2H	-CH -CH	-methylene.
0.96	Triplet (t)	3H	-CH	Terminal methyl group.

C NMR (100 MHz, DMSO-

)

- Carbonyl (C=O):

165.5 ppm (Characteristic of benzoic acids).

- Aromatic C-O:

156.0 ppm (Ipso carbon attached to butoxy group).

- Aromatic C-H:

130.5 ppm (Carbons 2 and 6).

- Aromatic C-Cl:

128.8 ppm (Carbons 3 and 5).

- Aromatic C-COOH:

127.5 ppm (Ipso carbon attached to carbonyl).

- Aliphatic Carbons:

73.5 (O-CH

), 31.8, 18.9, 13.8 (Butyl chain).

“

Expert Insight: The absence of splitting in the aromatic region (singlet at ~7.9 ppm) is the primary "Pass/Fail" check for the correct substitution pattern. If doublets are observed, the chlorination is likely asymmetric (e.g., 2,5-dichloro isomer).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and the presence of two chlorine atoms, which exhibit a unique isotope pattern.

- Ionization Mode: Electrospray Ionization (ESI) or Electron Impact (EI).
- Molecular Ion (m/z): 262 (based on M Cl).
- Isotope Pattern: The presence of two chlorine atoms results in a characteristic 9:6:1 intensity ratio for peaks at m/z 262, 264, and 266.

m/z (Ion)	Relative Intensity	Fragment Assignment
262	100%	
264	~65%	
266	~10%	
206/208	Variable	(Loss of butene via McLafferty rearrangement)
189/191	Variable	(Loss of butoxy group)

Infrared Spectroscopy (FT-IR)

- 3300 – 2500 cm^{-1}
: Broad, strong O–H stretch (Carboxylic acid dimer).
- 2960, 2870 cm^{-1}

: C–H stretch (Aliphatic butyl chain).

- 1690 – 1710 cm

: C=O stretch (Conjugated acid).

- 1250 cm

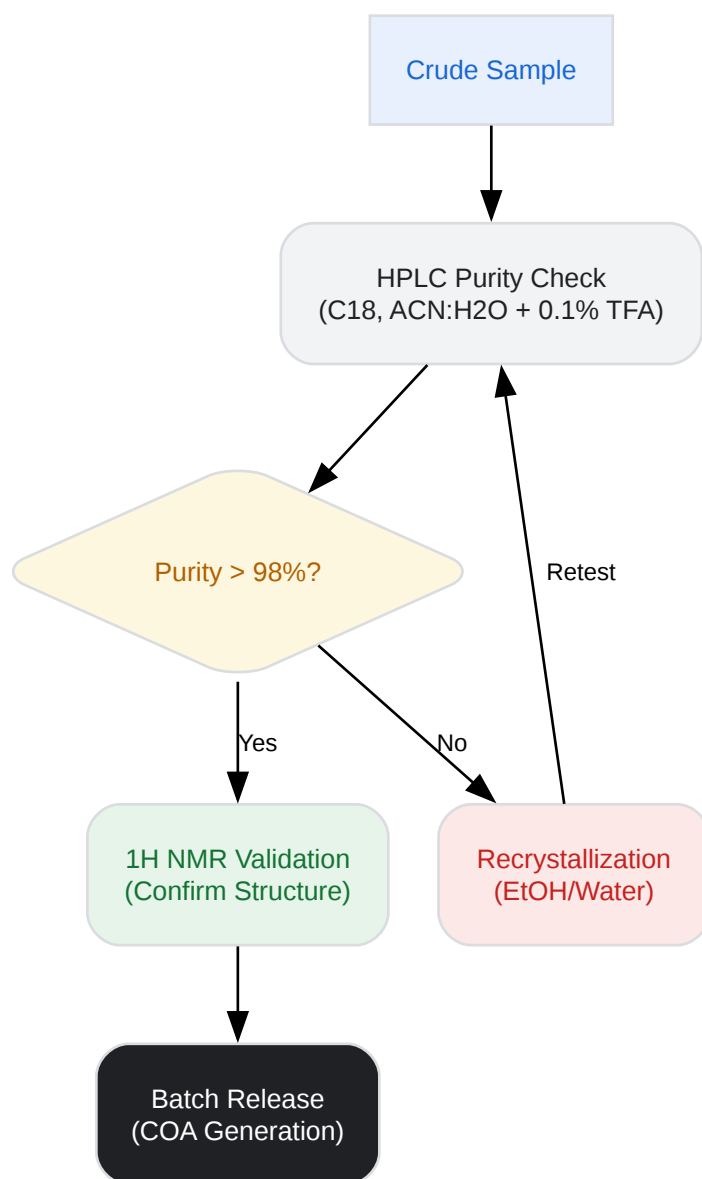
: C–O–C asymmetric stretch (Aryl alkyl ether).

- 1050 – 1100 cm

: Ar–Cl stretch (Chlorobenzene signature).

Analytical Workflow & Quality Control

To ensure experimental reproducibility, the following analytical workflow is recommended for batch release.



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Figure 2: Quality Control decision tree. HPLC is the primary gatekeeper before structural confirmation via NMR.

Protocol: HPLC Purity Assay

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 μ m).
- Mobile Phase:
 - A: Water + 0.1% Trifluoroacetic acid (TFA).

- B: Acetonitrile (ACN).
- Gradient: 0-2 min (10% B), 2-15 min (10% 90% B), 15-20 min (90% B).
- Detection: UV at 254 nm (Aromatic ring) and 280 nm.
- Retention Time: Expect the product to elute later than the hydroxy-precursor due to the lipophilic butoxy chain.

References

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